
1-Methyl-N-phenylpiperidin-4-amine
Overview
Description
1-Methyl-N-phenylpiperidin-4-amine is a piperidine derivative characterized by a methyl group at the 1-position and a phenyl substituent on the amine at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol (calculated from and ). The compound is registered under CAS number 3554-74-3 and EC numbers 291-403-2 and 213-231-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-piperidone using a palladium catalyst in the presence of hydrogen . Another method includes the reductive amination of 4-piperidone with methylamine and phenylamine under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale hydrogenation processes. These processes utilize palladium or rhodium catalysts to ensure high yields and purity . The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using palladium or rhodium catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-N-phenylpiperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it can act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following piperidine derivatives share structural similarities with 1-methyl-N-phenylpiperidin-4-amine but differ in substituents, leading to variations in properties and applications:
Physicochemical and Pharmacological Differences
- Electronic Effects : The nitro group in ’s compound withdraws electrons, altering reactivity in electrophilic substitution or hydrogen-bonding interactions.
- Stability : Oxidation studies on similar piperidines () suggest that substituents like methyl or benzyl groups may stabilize the amine against oxidative degradation.
Research Findings and Data Gaps
- Synthetic Yields : reports ~80% yields for benzyl-piperidine derivatives, suggesting efficient routes for scaling this compound.
- Spectroscopic Data : NMR and MS data for related compounds (e.g., ’s ¹H/¹³C NMR peaks) provide benchmarks for characterizing the target compound.
- Safety : Piperidines with methyl groups (e.g., ) may require careful handling due to amine reactivity, though specific toxicity data for this compound are lacking.
Biological Activity
1-Methyl-N-phenylpiperidin-4-amine, also known as MPHP, is a piperidine derivative with the molecular formula C₁₂H₁₈N₂. This compound has gained attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methyl group and a phenyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂ |
Molecular Weight | 190.28 g/mol |
CAS Number | 22261-94-5 |
Chemical Structure | Chemical Structure |
This compound exhibits various biological activities through its interaction with specific receptors and enzymes. Notably, it acts as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. By inhibiting MAO, this compound may enhance the availability of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in treating neurological disorders.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Potential
Preliminary studies have explored the anticancer effects of this compound. It has been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways, although further research is needed to elucidate its efficacy and mechanisms in various cancer types.
Comparative Studies
To understand the unique properties of this compound, comparisons with structurally similar compounds are essential.
Compound | MAO Inhibition | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Yes | Moderate | Yes |
1-Methyl-4-phenylpiperidine | Moderate | Low | No |
N-Benzyl-1-methylpiperidin-4-amine | Yes | High | Moderate |
These comparisons highlight the distinct biological profiles of these compounds, particularly regarding their antimicrobial and anticancer activities.
Study on Neurotransmitter Regulation
A significant study investigated the effects of this compound on neurotransmitter levels in animal models. The results indicated a marked increase in serotonin and dopamine levels following administration, suggesting potential applications in treating mood disorders .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial efficacy, this compound was tested against common bacterial pathogens. The results demonstrated significant inhibition of growth for several strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections.
Properties
IUPAC Name |
1-methyl-N-phenylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSWUKLJQHQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176808 | |
Record name | 1-Methyl-N-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22261-94-5 | |
Record name | 1-Methyl-N-phenyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22261-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-N-phenylpiperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022261945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-N-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-N-phenylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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